molecular formula C22H14Cl2O3 B11152560 6-chloro-7-[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

6-chloro-7-[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11152560
M. Wt: 397.2 g/mol
InChI Key: RZTZSIOMNYTRAV-UHFFFAOYSA-N
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Description

6-chloro-7-[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C22H14Cl2O3 and a molecular weight of 397.261 g/mol . This compound belongs to the class of chromen-2-ones, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 6-chloro-4-phenyl-2H-chromen-2-one with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-chloro-7-[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and anticancer agents.

    Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-7-[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-7-[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is unique due to the presence of both chloro and benzyl groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H14Cl2O3

Molecular Weight

397.2 g/mol

IUPAC Name

6-chloro-7-[(4-chlorophenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C22H14Cl2O3/c23-16-8-6-14(7-9-16)13-26-21-12-20-18(10-19(21)24)17(11-22(25)27-20)15-4-2-1-3-5-15/h1-12H,13H2

InChI Key

RZTZSIOMNYTRAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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